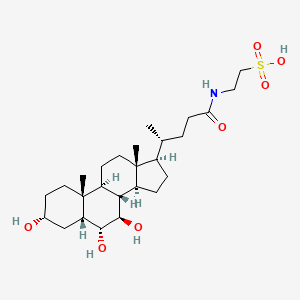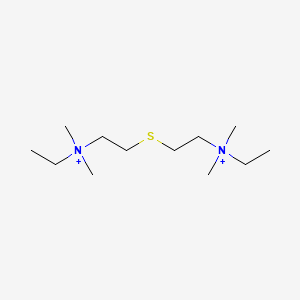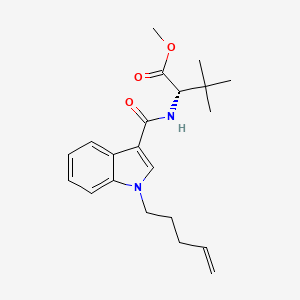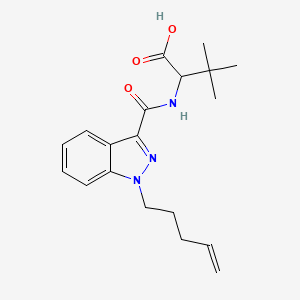
MDMB-4en-PINACA butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDMB-4en-PINACA butanoic acid metabolite is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. This compound metabolite is structurally related to MDMB-4en-PINACA, which is an indazole-based synthetic cannabinoid .
Preparation Methods
The preparation of MDMB-4en-PINACA butanoic acid metabolite involves several synthetic routes and reaction conditions. The primary synthetic route includes the following steps:
Synthesis of MDMB-4en-PINACA: This involves the reaction of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate with appropriate reagents under controlled conditions.
Metabolism to Butanoic Acid Metabolite: The parent compound, MDMB-4en-PINACA, undergoes metabolic transformations such as ester hydrolysis, oxidation, and hydroxylation to form the butanoic acid metabolite
Industrial production methods for synthetic cannabinoids like MDMB-4en-PINACA typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
MDMB-4en-PINACA butanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The double bond in the pentenyl side chain undergoes oxidation to form epoxides and dihydrodiols.
Ester Hydrolysis: The ester group is hydrolyzed to form the corresponding carboxylic acid.
Hydroxylation: Hydroxyl groups are introduced into the molecule at various positions.
Dehydrogenation: Removal of hydrogen atoms to form double bonds or other unsaturated structures
Common reagents and conditions used in these reactions include human liver microsomes, hepatocytes, and various oxidizing agents. Major products formed from these reactions include dihydrodiol derivatives, hydroxylated metabolites, and the butanoic acid metabolite itself .
Scientific Research Applications
MDMB-4en-PINACA butanoic acid metabolite has several scientific research applications:
Forensic Toxicology: It is used as a reference standard for the detection of synthetic cannabinoid use in biological samples such as urine and blood.
Pharmacokinetics: Studies on the metabolism and excretion of synthetic cannabinoids often involve this metabolite to understand the pharmacokinetic profiles of these compounds.
Analytical Chemistry: It serves as a standard for developing and validating analytical methods for the detection and quantification of synthetic cannabinoids.
Mechanism of Action
MDMB-4en-PINACA butanoic acid metabolite exerts its effects by acting as an agonist at cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of the metabolite to these receptors activates intracellular signaling pathways, leading to the observed effects .
Comparison with Similar Compounds
MDMB-4en-PINACA butanoic acid metabolite is similar to other synthetic cannabinoid metabolites such as:
MDMB-4en-PINACA: The parent compound, which undergoes metabolism to form the butanoic acid metabolite.
5F-MDMB-PINACA: Another indazole-based synthetic cannabinoid with similar structural features.
ADB-BUTINACA: A synthetic cannabinoid with a butanoic acid metabolite that shares structural similarities.
The uniqueness of this compound metabolite lies in its specific metabolic pathway and the formation of distinct metabolites that serve as markers for forensic and analytical purposes .
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-5-6-9-12-22-14-11-8-7-10-13(14)15(21-22)17(23)20-16(18(24)25)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H,20,23)(H,24,25) |
InChI Key |
PZJJLRYZVOOSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
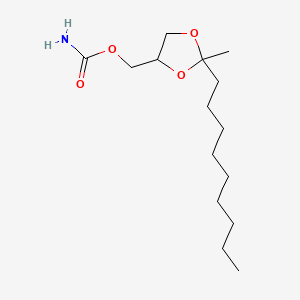
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)
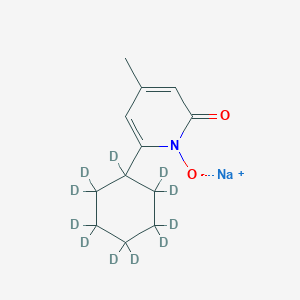
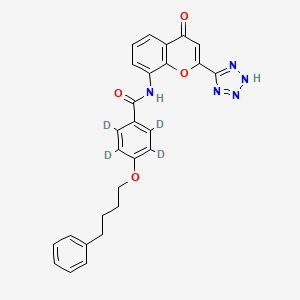
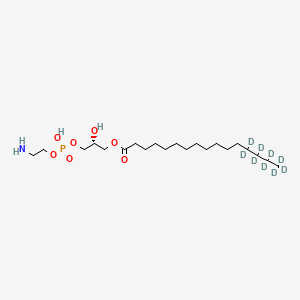
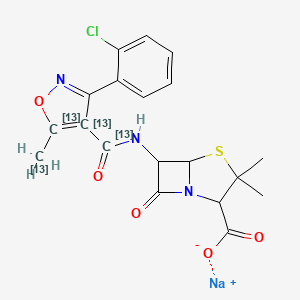
![calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate](/img/structure/B10782668.png)
![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)
